molecular formula C14H10BrFO B1292352 4-Bromo-3'-fluoro-5'-methylbenzophenone CAS No. 951886-71-8

4-Bromo-3'-fluoro-5'-methylbenzophenone

Cat. No. B1292352
CAS RN: 951886-71-8
M. Wt: 293.13 g/mol
InChI Key: QKLWBTULIRZEJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-3’-fluoro-5’-methylbenzophenone” is an organic compound that has gained much scientific interest due to its unique physical and chemical properties. It has potential applications in various fields of research and industry. The IUPAC name for this compound is (4-bromophenyl)-(3-fluoro-5-methylphenyl)methanone .


Molecular Structure Analysis

The molecular formula of “4-Bromo-3’-fluoro-5’-methylbenzophenone” is C14H10BrFO . The molecular weight is 293.13 g/mol. The InChI code is 1S/C14H10BrFO/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8H,1H3 .

Scientific Research Applications

Synthesis of Photoactive Compounds

4-Bromo-3’-fluoro-5’-methylbenzophenone: is used in the synthesis of photoactive compounds, such as ortho-fluoroazobenzenes . These compounds are of interest due to their potential applications in photochromic materials, which can change color upon exposure to light. This property is valuable for creating advanced sensors, data storage solutions, and molecular switches.

Development of Photomechanical Materials

The compound’s derivatives have been studied for their ability to undergo mechanical motions like twisting and bending when exposed to light . This conversion of photochemical energy to mechanical energy is crucial for the development of next-generation light-responsive smart materials.

Photochemical Studies

4-Bromo-3’-fluoro-5’-methylbenzophenone: is also pivotal in photochemical studies to understand the behavior of molecules under UV light. It helps in exploring the photophysics of molecules, which is essential for the development of UV protection materials and understanding the degradation of materials under sunlight .

NMR Spectroscopy Analysis

The compound is used in nuclear magnetic resonance (NMR) spectroscopy to study the influence of fluorine atoms on the spectra of organic molecules. This analysis is important for the structural determination and understanding the electronic environment of molecules .

Synthesis of Azobenzene Derivatives

Azobenzene derivatives synthesized using 4-Bromo-3’-fluoro-5’-methylbenzophenone are investigated for their desirable photoactive properties. These derivatives are significant for their fast isomerization properties and resistance to fatigue, making them suitable for various optical applications .

Research in Solid-State Chemistry

The compound is integral to research in solid-state chemistry, particularly in the study of crystallographically unique rotomers. Understanding the structure and behavior of these rotomers in the crystalline state can lead to advancements in crystal engineering and design .

Safety and Hazards

The safety data sheet for benzophenones suggests that they may be hazardous. They may cause skin and eye irritation, and specific target organ toxicity through prolonged or repeated exposure . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

(4-bromophenyl)-(3-fluoro-5-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c1-9-6-11(8-13(16)7-9)14(17)10-2-4-12(15)5-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLWBTULIRZEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101234158
Record name (4-Bromophenyl)(3-fluoro-5-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3'-fluoro-5'-methylbenzophenone

CAS RN

951886-71-8
Record name (4-Bromophenyl)(3-fluoro-5-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl)(3-fluoro-5-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.